![molecular formula C16H12N4O4S B2952154 Methyl 5-(((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)methyl)furan-2-carboxylate CAS No. 1209051-90-0](/img/structure/B2952154.png)
Methyl 5-(((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)methyl)furan-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-(((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)methyl)furan-2-carboxylate is a synthetic compound with a complex structure featuring multiple functional groups, including furan, triazole, and pyridazine rings. This compound is of significant interest in the fields of medicinal and synthetic organic chemistry due to its potential biological activities and unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)methyl)furan-2-carboxylate typically involves a multi-step process:
Starting Materials: : Begin with commercially available or easily synthesized precursors.
Formation of Triazolo[4,3-b]pyridazine Ring: : Utilize a condensation reaction between a hydrazine derivative and a dicarbonyl compound to form the pyridazine ring.
Introduction of Furan Groups: : Functionalize the pyridazine ring with furan groups through nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
Esterification: : Perform esterification reactions to introduce the methyl ester group.
Thioether Formation: : Employ thiolation reactions to attach the sulfur-containing furan group.
Industrial Production Methods
The industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This includes scaling up reactions, optimizing reaction times and temperatures, and utilizing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-(((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)methyl)furan-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: : The compound can undergo oxidation reactions, particularly at the furan rings.
Reduction: : The triazolo[4,3-b]pyridazine moiety can be reduced under specific conditions.
Substitution: : Nucleophilic or electrophilic substitution reactions can occur, particularly at positions adjacent to the heteroatoms in the rings.
Common Reagents and Conditions
Oxidation: : Utilize oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: : Employ reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: : Conduct substitution reactions using appropriate nucleophiles or electrophiles, with or without a catalyst.
Major Products
Oxidation Products: : Formation of furanones or other oxidized derivatives.
Reduction Products: : Reduced forms of the triazolo[4,3-b]pyridazine ring.
Substitution Products: : Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Methyl 5-(((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)methyl)furan-2-carboxylate is utilized in diverse scientific research applications, including:
Chemistry: : As a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology: : Potential use as a biochemical probe or in studies involving enzyme interactions.
Medicine: : Exploration of its potential as a drug candidate due to its unique chemical structure and possible biological activities.
Industry: : Use in the development of novel materials or as a precursor for the synthesis of advanced polymers.
Wirkmechanismus
The mechanism by which Methyl 5-(((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)methyl)furan-2-carboxylate exerts its effects is dependent on its interaction with specific molecular targets and pathways:
Molecular Targets: : Potentially interacts with enzymes, receptors, or nucleic acids, modulating their activity.
Pathways Involved: : Could affect various biochemical pathways, including signal transduction, metabolic processes, or gene expression.
Vergleich Mit ähnlichen Verbindungen
Methyl 5-(((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)methyl)furan-2-carboxylate stands out due to its unique combination of functional groups and ring structures.
Similar Compounds
Analogues with Different Substituents: : Compounds with similar core structures but different substituents, such as phenyl instead of furan.
Other Triazolo[4,3-b]pyridazine Derivatives: : Compounds containing the triazolo[4,3-b]pyridazine scaffold but with variations in the attached groups.
Eigenschaften
IUPAC Name |
methyl 5-[[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanylmethyl]furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O4S/c1-22-15(21)13-6-4-10(24-13)9-25-16-18-17-14-7-5-11(19-20(14)16)12-3-2-8-23-12/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZIYNWRCEKWASL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CSC2=NN=C3N2N=C(C=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
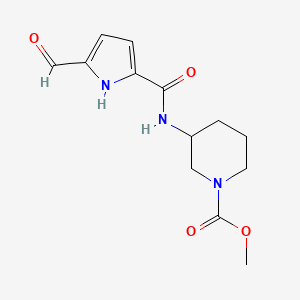
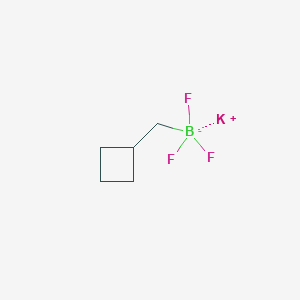
![N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-4-phenyloxane-4-carboxamide](/img/structure/B2952075.png)
![Tert-butyl N-[[(3aR,6aS)-2,2-dioxo-1,3,4,5,6,6a-hexahydrothieno[3,4-c]pyrrol-3a-yl]methyl]carbamate](/img/structure/B2952076.png)
![5-fluoro-2-{[1-(3-fluoro-4-methoxybenzoyl)piperidin-3-yl]oxy}pyrimidine](/img/structure/B2952077.png)
![2-Methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2952080.png)
![2,2-dimethyl-N-[(11Z)-12-propyl-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-11-ylidene]propanamide](/img/structure/B2952086.png)
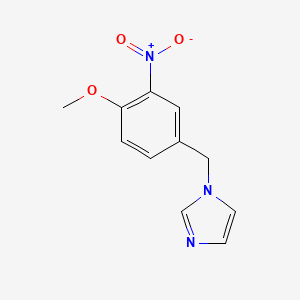
![5-(4-fluorophenyl)-8,8-dimethyl-2-(methylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2952088.png)
![2-[7-(4-fluorophenyl)-2-methyl-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2952089.png)
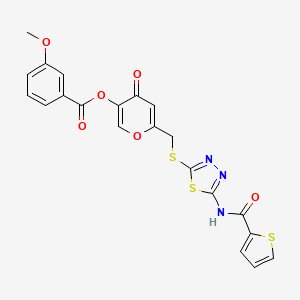

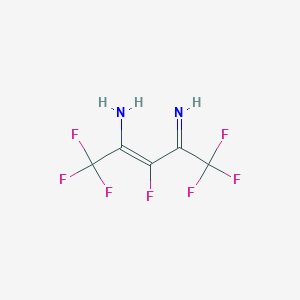
![3-(4-Nitrophenyl)imidazo[1,5-a]pyridine](/img/structure/B2952094.png)
